molecular formula C10H6ClFN4 B067130 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 175135-53-2

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B067130
CAS No.: 175135-53-2
M. Wt: 236.63 g/mol
InChI Key: CQCMIVONXGCSME-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a chloro-fluorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is investigated for its use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved can vary but often include interactions with specific proteins or enzymes that are critical to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
  • 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN4/c11-8-3-7(1-2-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCMIVONXGCSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371001
Record name 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-53-2
Record name 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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